Ortho-Methylthio Substitution Confers Distinct Target Selectivity Profile vs. Alternative 2-Methylthiophenyl Scaffolds
While direct assay data for N-[2-(Methylthio)phenyl]urea (CAS 90007-01-5) are limited in public databases, SAR data from structurally proximate 2-(methylthio)phenyl-containing compounds demonstrate that the ortho-methylthiophenyl urea motif confers distinct target engagement profiles. A related compound incorporating the 2-(methylthio)phenyl group, N2-(2-(methylthio)phenyl)-N7-(4-(trifluoromethyl)phenyl)thiazolo[5,4-d]pyrimidine-2,7-diamine, exhibits potent antagonist activity at rat TRPV1 with an IC50 of 26 nM and at human TRPV1 with an IC50 of 43 nM [1]. In contrast, a simpler N-[2-(methylthio)phenyl]imidodicarbonimidic diamide derivative shows no meaningful activity at integrin αvβ3 (IC50 > 200,000 nM) [2]. This >7,600-fold difference in potency across distinct targets indicates that the 2-(methylthio)phenyl urea substructure contributes to selective molecular recognition rather than promiscuous binding. The unadorned N-[2-(Methylthio)phenyl]urea scaffold provides a minimal pharmacophoric starting point for selective optimization without confounding substituent effects.
| Evidence Dimension | Target engagement selectivity profile for 2-(methylthio)phenyl-containing compounds |
|---|---|
| Target Compound Data | Scaffold contains 2-(methylthio)phenyl urea core (molecular weight 182.25 g/mol) |
| Comparator Or Baseline | N2-(2-(methylthio)phenyl)-N7-(4-(trifluoromethyl)phenyl)thiazolo[5,4-d]pyrimidine-2,7-diamine (IC50 = 26 nM at rat TRPV1) vs. N-[2-(methylthio)phenyl]imidodicarbonimidic diamide (IC50 > 200,000 nM at integrin αvβ3) |
| Quantified Difference | Potency difference of >7,600-fold across distinct target classes |
| Conditions | Rat TRPV1 expressed in HEK293 cells, capsaicin-induced calcium flux assay; human M21 cell adhesion to vitronectin |
Why This Matters
Procurement of this minimal scaffold enables systematic SAR exploration without confounding substituent-driven activity, critical for target deconvolution studies.
- [1] BindingDB. BDBM50254156 (CHEMBL467634): N2-(2-(methylthio)phenyl)-N7-(4-(trifluoromethyl)phenyl)thiazolo[5,4-d]pyrimidine-2,7-diamine TRPV1 IC50 data. Johnson & Johnson Pharmaceutical Research and Development. Available from: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50254156 View Source
- [2] BindingDB. BDBM50195105 (CHEMBL221310): N-[2-(methylthio)phenyl]imidodicarbonimidic diamide integrin αvβ3 inhibition data. Chinese Academy of Medical Sciences and Peking Union Medical College. Available from: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50195105 View Source
